



Application Notes and Protocols: Preparation and Use of BAR502 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025



Abstract

These application notes provide detailed protocols for the preparation, storage, and application of stock solutions for **BAR502**, a potent dual agonist for the Farnesoid X Receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] **BAR502** is a valuable tool for researchers in metabolic diseases, cholestasis, and oncology.[4][5][6] Recent studies have also identified it as an antagonist of the leukemia inhibitory factor receptor (LIFR), highlighting its potential in cancer research.[7][8] This document offers standardized procedures for both in vitro and in vivo experimental setups to ensure reproducibility and accuracy.

BAR502 Chemical and Physical Properties

BAR502 is a non-bile acid steroidal compound.[9] Its key properties are summarized in the table below.

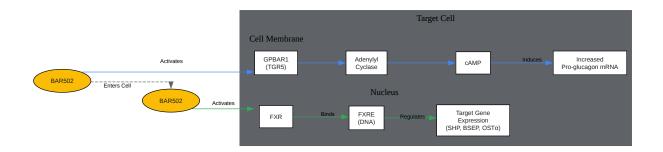


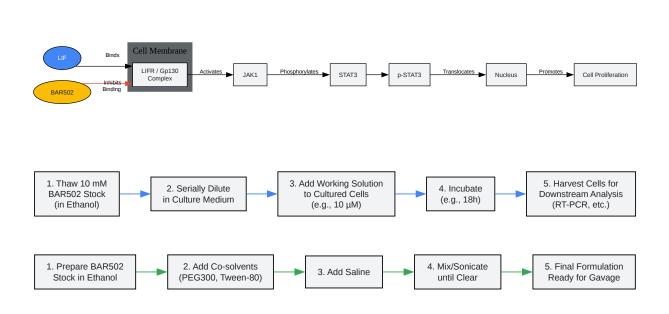
Property	Value	Reference
Chemical Name	(3α,5β,6α,7α)-6-ethyl-24- norcholane-3,7,23-triol	[10]
Molecular Formula	C25H44O3	[1][10]
Molecular Weight	392.62 g/mol	[1]
CAS Number	1612191-86-2	[1][10]
Appearance	White to off-white solid	[1]

Signaling Pathways of BAR502

BAR502 primarily functions as a dual agonist for GPBAR1 and FXR. It activates the membrane-bound GPBAR1 to trigger cAMP-mediated signaling and the nuclear receptor FXR to regulate the transcription of genes involved in bile acid and lipid metabolism.[11] Additionally, it can antagonize the LIFR pathway.[7]







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Methodological & Application





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- To cite this document: BenchChem. [Application Notes and Protocols: Preparation and Use of BAR502 Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605914#preparing-bar502-stock-solution-for-experiments]

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